molecular formula C14H13ClN2O3S B1621182 3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide CAS No. 583059-52-3

3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B1621182
CAS No.: 583059-52-3
M. Wt: 324.8 g/mol
InChI Key: JEBLYWBMDYPQRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “3-[(4-chlorophenyl)sulfonylmethyl]-N’-hydroxybenzenecarboximidamide” is not available in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions involving “3-[(4-chlorophenyl)sulfonylmethyl]-N’-hydroxybenzenecarboximidamide” are not explicitly mentioned in the retrieved sources .

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. Unfortunately, the specific mechanism of action for “3-[(4-chlorophenyl)sulfonylmethyl]-N’-hydroxybenzenecarboximidamide” is not available in the retrieved sources .

Safety and Hazards

Safety and hazards information includes details about the potential risks associated with a compound and the precautions needed to handle it safely. The specific safety and hazards information for “3-[(4-chlorophenyl)sulfonylmethyl]-N’-hydroxybenzenecarboximidamide” is not available in the retrieved sources .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-12-4-6-13(7-5-12)21(19,20)9-10-2-1-3-11(8-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBLYWBMDYPQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384797
Record name 3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583059-52-3
Record name 3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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